4,5-Dihydrofuran-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

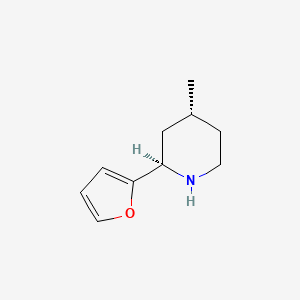

4,5-Dihydrofuran-2-carbonitrile is a chemical compound with the CAS Number: 108734-03-8 . It has a molecular weight of 95.1 and its IUPAC name is 4,5-dihydro-2-furancarbonitrile . The compound is in liquid form .

Synthesis Analysis

Based on the available information, the synthesis of 4,5-Dihydrofuran-2-carbonitrile involves an umpolung strategy . This strategy involves an efficient and highly enantioselective cascade Aldol/cyclization/tautomerization of the 2-(2-oxoindolin-3-yl)malononitrile to active carbonyl compounds with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

The InChI code for 4,5-Dihydrofuran-2-carbonitrile is 1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 . The InChI key is ZMMRMSTYDMIIAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Dihydrofuran-2-carbonitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The combination of indole and furan scaffolds in a single molecule enhances biological activity significantly. Researchers have explored 4,5-dihydrofurans as potential pharmacological agents due to their presence in natural products and therapeutic agents. Notably, this compound can be synthesized via a three-component reaction involving 3-cyanoacetyl indoles, aldehydes, and N-phenacylpyridinium bromides under microwave irradiation. The resulting products exhibit diastereoselectivity and can serve as building blocks for drug development .

Analgesic Properties

Derivatives of 4,5-dihydrofuran-2-carbonitrile have been evaluated for their analgesic activity. Researchers have synthesized these compounds and assessed their efficacy in pain management. Further studies are needed to explore their mechanism of action and potential clinical applications .

Umpolung Strategy for Chiral Dispiro Compounds

In synthetic chemistry, 4,5-dihydrofuran-2-carbonitrile derivatives have been employed as key intermediates for the construction of chiral dispiro compounds. These unique structures find applications in diverse areas, including materials science and catalysis. The synthesis of such compounds involves strategic transformations and offers exciting opportunities for designing novel molecules .

Green Synthesis and Environmental Considerations

The microwave-assisted synthesis of 4,5-dihydrofurans occurs in water, which serves as an eco-friendly reaction medium. This approach minimizes waste generation, utilizes safe and inexpensive reagents (such as potassium carbonate), and provides excellent yields within short reaction times. The absence of tedious workup or purification steps further contributes to its environmental acceptability .

Functionalized Indole-Based Compounds

Researchers have developed a solvent-free method for obtaining trans-5-benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile derivatives. By adding water to the reaction mixture and avoiding solvent extraction or chromatographic purification, this approach simplifies the synthesis process. These functionalized compounds may find applications in materials science, organic electronics, or bioactive materials .

Safety and Hazards

The safety information available indicates that 4,5-Dihydrofuran-2-carbonitrile is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups involved in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 4,5-Dihydrofuran-2-carbonitrile may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

In the context of the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dihydrofuran-2-carbonitrile. For instance, the success of the SM cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

2,3-dihydrofuran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMRMSTYDMIIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)